molecular formula C8H10Br2N2O2 B13029144 Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide

Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide

Cat. No.: B13029144
M. Wt: 325.99 g/mol
InChI Key: DHIXMVNHZSEOLV-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an imino group and esterification. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The imino group can be introduced using reagents like ammonia or primary amines under acidic or basic conditions. The final esterification step can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2-iminopyridin-1(2H)-yl)acetate
  • Methyl 2-(5-fluoro-2-iminopyridin-1(2H)-yl)acetate
  • Methyl 2-(5-iodo-2-iminopyridin-1(2H)-yl)acetate

Uniqueness

Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry and other areas.

Properties

Molecular Formula

C8H10Br2N2O2

Molecular Weight

325.99 g/mol

IUPAC Name

methyl 2-(5-bromo-2-iminopyridin-1-yl)acetate;hydrobromide

InChI

InChI=1S/C8H9BrN2O2.BrH/c1-13-8(12)5-11-4-6(9)2-3-7(11)10;/h2-4,10H,5H2,1H3;1H

InChI Key

DHIXMVNHZSEOLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=CC1=N)Br.Br

Origin of Product

United States

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